molecular formula C15H14INO B6026640 N-(2-iodophenyl)-3-phenylpropanamide

N-(2-iodophenyl)-3-phenylpropanamide

Cat. No.: B6026640
M. Wt: 351.18 g/mol
InChI Key: IHTYOUNPAPBFCO-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3-phenylpropanamide: is an organic compound that features an amide functional group attached to a 2-iodophenyl and a 3-phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-3-phenylpropanamide typically involves the reaction of 2-iodoaniline with 3-phenylpropanoic acid. The process can be catalyzed by various reagents, including coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The iodine atom in the 2-iodophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: N-(2-iodophenyl)-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both 2-iodophenyl and 3-phenylpropanamide moieties. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

N-(2-iodophenyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTYOUNPAPBFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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